2-(2-Phenylacetamido)Acetic Acid
Overview
Description
Phenylacetylglycine is a compound formed by the conjugation of glycine with phenylacetic acid. It is a significant metabolite in humans, often found in urine and plasma. This compound is produced through the metabolism of phenylalanine by gut microbiota, followed by glycine conjugation in the liver . Phenylacetylglycine has been studied for its potential biological activities, including its role in protecting against cardiac injury.
Preparation Methods
Synthetic Routes and Reaction Conditions: Phenylacetylglycine can be synthesized through the reaction of phenylacetic acid with glycine. The reaction typically involves the activation of phenylacetic acid using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane at room temperature. The product is then purified through recrystallization or chromatography.
Industrial Production Methods: Industrial production of phenylacetylglycine may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using automated systems for precise control of reaction conditions. The use of biocatalysts or microbial fermentation could also be explored for more sustainable production methods.
Chemical Reactions Analysis
Types of Reactions: Phenylacetylglycine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phenylacetylglycine derivatives.
Reduction: Reduction reactions can modify the phenyl ring or the carboxyl group.
Substitution: Substitution reactions can occur at the phenyl ring or the glycine moiety.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide in acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution using reagents like bromine or nitrating agents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenylacetylglycine derivatives with additional functional groups, while reduction may produce simpler compounds with modified phenyl rings.
Scientific Research Applications
Phenylacetylglycine has diverse applications in scientific research:
Chemistry: Used as a model compound to study metabolic pathways and enzyme activities.
Biology: Investigated for its role as a gut microbial metabolite and its interactions with host physiology.
Medicine: Explored for its potential protective effects against cardiac injury caused by ischemia/reperfusion.
Industry: Utilized in the synthesis of pharmaceuticals and as an intermediate in organic synthesis.
Mechanism of Action
Phenylacetylglycine exerts its effects through various molecular targets and pathways. It is known to activate β2 adrenergic receptors (β2AR), which play a role in cardiovascular protection. The compound reduces apoptosis in neonatal mouse cardiomyocytes by modulating signaling pathways involving Gαi and Gαs proteins . This activation leads to changes in cAMP levels and the expression of proteins involved in cell survival and apoptosis.
Comparison with Similar Compounds
Phenylacetylglycine can be compared with other similar compounds such as:
Phenylacetic Acid: The precursor to phenylacetylglycine, involved in similar metabolic pathways.
Hippuric Acid: Another glycine conjugate, formed from benzoic acid, with different biological activities.
Phenylalanine: The amino acid precursor that undergoes metabolism to form phenylacetylglycine.
Uniqueness: Phenylacetylglycine is unique due to its specific formation through gut microbial metabolism and its ability to activate β2AR, providing protective effects against cardiac injury. Its role as a gut microbial metabolite also highlights its importance in host-microbiota interactions.
Properties
IUPAC Name |
2-[(2-phenylacetyl)amino]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3/c12-9(11-7-10(13)14)6-8-4-2-1-3-5-8/h1-5H,6-7H2,(H,11,12)(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTYVDVLMYQPLQB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40198177 | |
Record name | Phenylacetylglycine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40198177 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Phenylacetylglycine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000821 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
7.3 mg/mL at 11 °C | |
Record name | Phenylacetylglycine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000821 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
500-98-1 | |
Record name | Phenylacetylglycine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=500-98-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Phenylacetylglycine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000500981 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Phenylacetylglycine | |
Source | DTP/NCI | |
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Record name | Phenylacetylglycine | |
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Record name | Phenylacetylglycine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40198177 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Phenaceturic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.197 | |
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Record name | N-PHENYLACETYLGLYCINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O134PDX2SP | |
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Record name | Phenylacetylglycine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000821 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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